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Compound of Interest

Compound Name: N-Boc-4-piperidinemethanol

Cat. No.: B043165

For researchers and professionals in drug development and chemical synthesis, a thorough
understanding of the spectroscopic characteristics of key building blocks is paramount for
efficient reaction monitoring, quality control, and structural elucidation. This guide provides a
detailed comparative analysis of the spectroscopic data for N-Boc-4-piperidinemethanol, a
versatile intermediate, alongside two closely related alternatives: N-Boc-4-piperidone and 4-
hydroxymethylpiperidine. The data presented herein, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), is supported by detailed experimental
protocols to aid in reproducible research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-Boc-4-piperidinemethanol
and its selected alternatives. This allows for a direct comparison of their characteristic spectral
features.

Table 1: *H NMR Spectroscopic Data (CDCIs, chemical shifts in ppm)
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Compound

'H NMR Chemical Shifts (6 ppm)

N-Boc-4-piperidinemethanol

~4.09 (br s, 2H, -CH2-), ~3.47 (t, 2H), ~2.69 (t,
2H), ~1.75 (m, 1H), ~1.65 (d, 2H), 1.45 (s, 9H,
Boc), ~1.18 (m, 2H)

N-Boc-4-piperidone

~3.71 (t, 4H), ~2.44 (t, 4H), 1.49 (s, 9H, Boc)

4-Hydroxymethylpiperidine

~3.49 (d, 2H), ~3.08 (dt, 2H), ~2.58 (td, 2H),
~1.71 (m, 3H), ~1.20 (m, 2H)

Table 2: 13C NMR Spectroscopic Data (CDCls,

chemical shifts in ppm)

Compound

13C NMR Chemical Shifts (6 ppm)

N-Boc-4-piperidinemethanol

154.9, 79.2, 67.8, 44.0 (br), 39.4, 29.5, 28.4

N-Boc-4-piperidone

208.7, 80.0, 45.9, 41.0, 28.4

4-Hydroxymethylpiperidine

68.0, 46.5, 40.5, 30.1

Table 3: Infrared (IR) Spectroscopy Data (cm~1)

Compound

Key IR Absorptions (cm~?)

N-Boc-4-piperidinemethanol

~3400 (O-H stretch), ~2925, 2855 (C-H stretch),
~1685 (C=0 stretch, carbamate)

N-Boc-4-piperidone

~2970, 2860 (C-H stretch), ~1720 (C=0 stretch,
ketone), ~1690 (C=0 stretch, carbamate)

4-Hydroxymethylpiperidine

~3300 (O-H stretch, broad), ~3150 (N-H
stretch), ~2920, 2850 (C-H stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)
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Molecular lon (M+) or

Compound Key Fragment lons (m/z)

[M+H]*

158 ([M-57]*, loss of t-butyl),

N-Boc-4-piperidinemethanol 215.15 (M%) 114 ([M-101]*, loss of Boc),
100, 82, 57
o 142 ([M-57]*, loss of t-butyl),
N-Boc-4-piperidone 199.12 (M*)

98, 57, 41

98 ([M-17]*, loss of OH), 84

4-Hydroxymethylpiperidine 115.10 (M*) (IM-31]%, loss of CH20H), 70,

56

Experimental Protocols

Detailed methodologies are crucial for the acquisition of reliable and comparable spectroscopic

data. Below are the general experimental protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCls). Tetramethylsilane (TMS) was used as an internal standard
(0.00 ppm).

Instrumentation: *H and 13C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

IH NMR Acquisition: A standard pulse sequence was used with a sufficient number of scans
to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to
single peaks for each unique carbon atom. A sufficient relaxation delay was used to ensure
accurate integration, although routine spectra for qualitative identification were acquired with
standard parameters.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, a small amount of the compound was mixed with
potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a
thin film between salt plates (NaCl or KBr).

Instrumentation: Spectra were recorded on a Fourier-transform infrared (FT-IR)
spectrometer.

Data Acquisition: Data was typically collected over a range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the KBr pellet or salt plates was recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile
solvent such as methanol or acetonitrile.

Instrumentation: Electron lonization (EI) or Electrospray lonization (ESI) mass spectrometers
were used.

lonization: For EI-MS, a standard 70 eV electron beam was used to ionize the sample. For
ESI-MS, the sample solution was infused into the source at a constant flow rate.

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. For
fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Visualizing Structural Relationships and Workflows

To better illustrate the relationships between the compared compounds and the general

workflow for obtaining and analyzing spectroscopic data, the following diagrams are provided.

Reduction > Deprotection >

N-Boc-4-piperidone N-Boc-4-piperidinemethanol 4-Hydroxymethylpiperidine
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Caption: Synthetic relationship between the compared molecules.
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Caption: General workflow for spectroscopic analysis.
 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to N-Boc-4-
piperidinemethanol and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b043165#spectroscopic-data-for-n-boc-4-
piperidinemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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